Solithromycin

概要

説明

ソリトロマイシンは、Solitheraという商品名でも知られており、現在、市中肺炎やその他の感染症の治療のために臨床開発が進められているケトライド系抗生物質です . マクロライド耐性株を含む、グラム陽性呼吸器系病原菌の広範囲にわたる薬剤感受性試験において、優れた活性を示します . ソリトロマイシンは、最も一般的な呼吸器系グラム陽性菌および偏性嫌気性グラム陰性菌に対して活性を示し、淋病の治療における有効性も評価されています .

2. 製法

ソリトロマイシンの合成は、クラリスロマイシンを前駆体として、複数の段階からなります . 合成経路には、次の重要な段階が含まれます。

共役付加: この段階では、クラリスロマイシン分子にトリアゾール環を付加します。

フッ素化: 化合物の安定性と活性を高めるために、特定の位置にフッ素原子を導入します。

メトキシ化: 薬物動態特性を改善するために、メトキシ基を付加します。

ソリトロマイシンの工業生産方法は、スケーラブルかつ費用対効果が高く、最終生成物の高い収率と純度を確保するように設計されています .

準備方法

The synthesis of Solithromycin involves multiple steps, starting from clarithromycin as a precursor . The synthetic route includes the following key steps:

Conjugated Addition: This step involves the addition of a triazole ring to the clarithromycin molecule.

Fluorination: Introduction of a fluorine atom at a specific position to enhance the compound’s stability and activity.

Methoxylation: Addition of a methoxy group to improve the pharmacokinetic properties.

Final Purification: The final product is purified using chromatographic techniques to obtain this compound in its pure form.

Industrial production methods for this compound are designed to be scalable and cost-effective, ensuring high yield and purity of the final product .

化学反応の分析

ソリトロマイシンは、次のようなさまざまな化学反応を起こします。

酸化: ソリトロマイシンは酸化されてさまざまな代謝産物を生成します。一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

置換: ソリトロマイシンは、求核置換反応を起こすことができ、その際、官能基が水酸化物イオンやアミンなどの求核剤によって置換されます.

これらの反応から生成される主な生成物には、さまざまな代謝産物とソリトロマイシンの誘導体が含まれ、これらは質量分析法や核磁気共鳴分光法などの手法を用いて分析することができます .

4. 科学研究における用途

ソリトロマイシンは、幅広い科学研究に用いられています。

化学: ケトライド系抗生物質の合成と反応性を研究するためのモデル化合物として用いられます。

生物学: ソリトロマイシンは、細菌の耐性機構と新しい抗生物質の開発を研究するために用いられます。

科学的研究の応用

Community-Acquired Bacterial Pneumonia (CABP)

Solithromycin has been extensively studied for its efficacy in treating CABP. Two large Phase 3 trials demonstrated that this compound was non-inferior to moxifloxacin, another antibiotic, in treating adult patients with CABP. The key findings from these studies are summarized in the following table:

| Study Design | Population Size | Treatment Duration | Clinical Success Rate (this compound) | Clinical Success Rate (Moxifloxacin) |

|---|---|---|---|---|

| Phase 3 Trial 1 | 863 | IV-to-oral for 7 days | 79.3% | 79.7% |

| Phase 3 Trial 2 | 1723 | Oral for 5 days | 84.6% | 88.6% |

These trials indicate that this compound provides a comparable treatment option for CABP, with a favorable safety profile despite some reported adverse events such as infusion site pain and elevated liver enzymes .

Urogenital Gonorrhea

In a Phase 2 trial focusing on urogenital gonorrhea, this compound demonstrated high efficacy rates, with a cure rate of approximately 86% at the higher dose of 1200 mg. The study included participants with positive cultures for Neisseria gonorrhoeae, and all patients reported negative cultures post-treatment:

| Dose of this compound (mg) | Cure Rate (%) |

|---|---|

| 1200 | 86 |

| 1000 | 71 |

This suggests this compound's potential as an effective treatment for gonorrhea, especially in cases resistant to other antibiotics .

Pediatric Applications

Recent studies have also explored this compound's use in children and adolescents with CABP. A randomized controlled trial indicated that this compound was well-tolerated and showed promising clinical improvement rates:

| Age Group | Clinical Improvement Rate (%) |

|---|---|

| Children (2 months - 17 years) | 65 |

Despite the trial's early termination due to sponsor decisions unrelated to safety, the results suggest that this compound could be a viable option for treating CABP in pediatric populations .

Potential Future Applications

Beyond its current indications, this compound's broad spectrum of activity suggests potential applications in treating other infections:

作用機序

ソリトロマイシンは、細菌が生存・増殖するために必要なタンパク質の合成を阻害することで効果を発揮します。 細菌のリボソーム中の23SリボソームRNAと50Sサブユニットに結合し、ペプチド鎖の形成を阻害します . この作用により、細菌のタンパク質合成が阻害され、細菌細胞が死滅します。 ソリトロマイシンは、マクロライド耐性菌に対する活性を高める3つの異なるリボソーム結合部位を持ちます .

類似化合物との比較

ソリトロマイシンは、テリトロマイシンやクラリスロマイシンなどの他の類似化合物と比較されています。 テリトロマイシンもリボソームに結合しますが、ソリトロマイシンは3つの異なるリボソーム結合部位を持ち、マクロライド耐性菌に対する活性を高めています . さらに、ソリトロマイシンは特定の位置にフッ素原子を持ち、他のケトライド系抗生物質と比較して、安定性と活性を高めています .

類似化合物

- テリトロマイシン

- クラリスロマイシン

- アジスロマイシン

ソリトロマイシンの独自の構造修飾とリボソーム結合能の強化により、特にマクロライド耐性菌が原因の細菌感染症の治療に適した候補となっています .

生物活性

Solithromycin, a novel fluoroketolide antibiotic, is structurally related to macrolides and has shown promising biological activity against a variety of bacterial pathogens, particularly those associated with community-acquired bacterial pneumonia (CABP). This article delves into the biological activity of this compound, focusing on its mechanism of action, in vitro efficacy, clinical studies, and safety profile.

This compound exerts its antibacterial effects primarily by binding to the 23S rRNA of the 50S ribosomal subunit in bacteria. This interaction inhibits protein synthesis by blocking three distinct sites on the ribosome, which is a notable feature that enhances its efficacy against resistant strains. Specifically, this compound binds to:

- Domain II : Nucleotides 587-1250

- Domain V : Nucleotides 2058-2610

- Additional Site : C-2 fluorine on the 14-membered ring

This multi-target binding mechanism allows this compound to maintain activity against various resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae .

Antibacterial Spectrum

This compound has demonstrated significant in vitro activity against a range of pathogens commonly implicated in CABP. The minimum inhibitory concentration (MIC) values for various organisms are summarized in Table 1.

| Organism | Number of Isolates | MIC Range (mcg/mL) | MIC90 (mcg/mL) |

|---|---|---|---|

| Streptococcus pneumoniae | 10,692 | 0.002 - 1.0 | 0.25 |

| Streptococcus pyogenes | 689 | 0.008 - 0.25 | 0.015 |

| Methicillin-sensitive S. aureus (MSSA) | 10,632 | 0.008 - >32 | 0.06 |

| Methicillin-resistant S. aureus (MRSA) | Not specified | Variable | Not specified |

The data indicate that this compound is particularly effective against Gram-positive bacteria, with MIC90 values demonstrating low resistance thresholds .

Activity Against Intracellular Pathogens

This compound's ability to concentrate within phagocytes enhances its efficacy against intracellular pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae . This characteristic is crucial for treating infections where bacteria reside within host cells.

Efficacy in CABP

This compound has been evaluated in several clinical trials for its efficacy in treating CABP. A pivotal study compared this compound with moxifloxacin, demonstrating non-inferiority in both early clinical response and short-term follow-up:

- Study Design : Global, double-blind trial

- Participants : Adults with CABP

- Results :

Safety Profile

While this compound shows promising efficacy, it is associated with certain adverse effects, primarily elevated liver enzymes. In trials, alanine aminotransferase (ALT) elevations above three times the upper limit of normal occurred more frequently than with other macrolides:

- Incidence of ALT Elevation : Higher than other macrolides

- Common Adverse Events : Infusion site pain and elevated liver enzymes .

Case Studies

A review of case studies involving this compound highlighted its application in pediatric populations and those with specific comorbidities:

特性

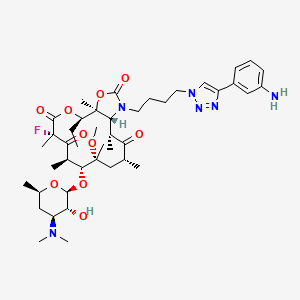

IUPAC Name |

(1S,2R,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H65FN6O10/c1-12-32-43(8)35(50(40(55)60-43)19-14-13-18-49-23-30(46-47-49)28-16-15-17-29(45)21-28)26(4)33(51)24(2)22-41(6,56-11)37(27(5)36(53)42(7,44)39(54)58-32)59-38-34(52)31(48(9)10)20-25(3)57-38/h15-17,21,23-27,31-32,34-35,37-38,52H,12-14,18-20,22,45H2,1-11H3/t24-,25-,26+,27+,31+,32-,34-,35-,37-,38+,41-,42+,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXFZUPTQVDPPK-ZAWHAJPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)(C)F)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@](C(=O)O1)(C)F)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H65FN6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028410 | |

| Record name | Solithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

845.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760981-83-7 | |

| Record name | Solithromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760981-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solithromycin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760981837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solithromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09308 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Solithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOLITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U1ETH79CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of solithromycin?

A1: this compound exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. [, , , , ]

Q2: How does this compound's binding to the ribosome differ from other macrolides?

A2: Unlike other macrolides, this compound possesses a fluorine atom at the C2 position of its lactone ring. This fluorine atom interacts with the glycosidic bond of C2611 of 23S rRNA, enhancing binding affinity and contributing to its activity against macrolide-resistant isolates. []

Q3: Does this compound affect bacterial ribosomal subunit formation?

A3: Yes, studies have shown that this compound impairs the formation of the bacterial 50S ribosomal subunit, similar to other ketolides. This effect has been observed in Streptococcus pneumoniae, Staphylococcus aureus, and Haemophilus influenzae. []

Q4: Does this compound exhibit any activity against intracellular pathogens?

A4: Yes, this compound demonstrates significant intracellular accumulation, achieving high cellular-to-extracellular concentration ratios. This characteristic allows it to effectively target intracellular pathogens such as Staphylococcus aureus, Listeria monocytogenes, and Legionella pneumophila. []

Q5: What is the molecular structure of this compound?

A5: Please refer to the chemical structure provided in the publication for a detailed visualization of this compound. [, ]

Q6: How does the structure of this compound differ from other macrolides, contributing to its enhanced stability?

A6: this compound lacks the L-cladinose sugar moiety at the C3 position of the erythronolide ring, which is present in other macrolides like clarithromycin. This difference results in a hydroxyl group oxidized to a keto group, enhancing its acid stability. []

Q7: How does the presence of fluorine at the C2 position of this compound impact its activity?

A7: The fluorine atom at the C2 position allows this compound to bind to three distinct sites on the ribosome, compared to two sites for telithromycin. This enhanced binding contributes to its superior activity, particularly against streptococci expressing the erm methyltransferase. []

Q8: Does the absence of a pyridine moiety in this compound's side chain offer any advantages?

A8: Yes, unlike some older macrolides, this compound lacks a pyridine moiety in its side chain. This structural difference is beneficial as it eliminates the potential for nicotinic acetylcholine receptor inhibition, which has been linked to adverse effects such as blurry vision and hepatotoxicity. []

Q9: How is this compound metabolized in the body?

A9: this compound is primarily metabolized in the liver, mainly via oxidative pathways, likely mediated by CYP3A4. N-acetylation represents a minor metabolic pathway. []

Q10: Does hepatic impairment affect this compound dosing?

A10: No dosage adjustment is necessary for patients with mild, moderate, or severe hepatic impairment. While total exposure to this compound might decrease in patients with severe impairment, this reduction is likely related to higher body mass index rather than impaired liver function. []

Q11: What is the impact of food on the oral bioavailability of this compound?

A11: High-fat food does not significantly affect the oral bioavailability of this compound. []

Q12: How does this compound distribute in the body?

A12: this compound demonstrates significant distribution into various compartments, including epithelial lining fluid (ELF) and alveolar macrophages (AM). Notably, concentrations in ELF and AM are considerably higher compared to simultaneous plasma concentrations. []

Q13: Does this compound cross the placental barrier?

A13: Yes, studies in pregnant sheep models indicate that this compound readily crosses the placenta, achieving significant concentrations in fetal plasma and amniotic fluid. This characteristic suggests its potential for treating intrauterine infections. []

Q14: Are there any active metabolites of this compound?

A14: Yes, this compound is metabolized into two primary bioactive polar metabolites: N-acetyl-CEM-101 (CEM-122) and CEM-214. These metabolites exhibit delayed accumulation and clearance in fetal plasma and amniotic fluid, potentially contributing to a prolonged antimicrobial effect. [, ]

Q15: What is the in vitro activity of this compound against Streptococcus pneumoniae with various macrolide resistance mechanisms?

A15: this compound demonstrates potent activity against both macrolide-susceptible and -resistant Streptococcus pneumoniae strains, including those with erm(B) and mef(A) resistance mechanisms. Notably, its MICs are consistently lower than telithromycin against all tested strains. []

Q16: How effective is this compound against Ureaplasma spp., a common cause of preterm birth?

A16: this compound exhibits potent in vitro activity against Ureaplasma spp. isolates, with significantly lower MIC values compared to azithromycin. This finding highlights its potential for preventing and treating intrauterine infections associated with preterm birth. []

Q17: Does this compound display any activity against Mycoplasma genitalium, a sexually transmitted infection?

A17: Yes, this compound exhibits superior in vitro activity against Mycoplasma genitalium compared to other macrolides, doxycycline, and fluoroquinolones, including strains resistant to macrolides and quinolones. []

Q18: What is the efficacy of this compound in animal models of respiratory infections?

A18: this compound demonstrated efficacy in a neutropenic murine lung infection model against Streptococcus pneumoniae. The free-drug plasma and total-drug ELF AUC/MIC ratios were identified as the most predictive PK/PD indices for efficacy. []

Q19: Has this compound shown any efficacy in a chinchilla model of otitis media?

A19: Yes, in a chinchilla model, this compound effectively sterilized middle ear fluid in a significant proportion of animals challenged with Haemophilus influenzae and Streptococcus pneumoniae, including strains with macrolide resistance. []

Q20: What are the known mechanisms of resistance to this compound?

A20: Resistance to this compound can arise from mutations in ribosomal proteins (L3, L4, L22, L32, and S4), 23S rRNA, and genes involved in phosphate transport, DEAD box helicase activity, and erm(B) regulation. []

Q21: Does this compound exhibit cross-resistance with other macrolides?

A22: While this compound maintains activity against many macrolide-resistant strains, some level of cross-resistance has been observed, particularly with azithromycin. This is evident in Plasmodium falciparum strains with azithromycin resistance, which also show reduced susceptibility to this compound. []

Q22: What are the common adverse effects observed with this compound in clinical trials?

A24: The most frequently reported adverse events in clinical trials were mild to moderate gastrointestinal symptoms, primarily diarrhea and nausea. [, ]

Q23: Does this compound cause QT prolongation?

A25: Unlike some other macrolide antibiotics, this compound does not prolong the QT interval, indicating a favorable cardiac safety profile. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。